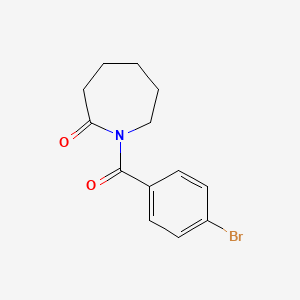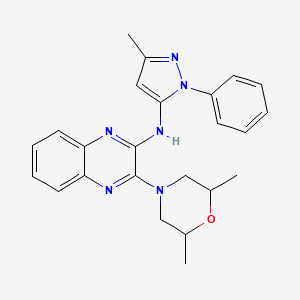
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, morpholine, and pyrazole derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a quinoxaline ring.
Cyclization reactions: to form the morpholine and pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: where the compound gains oxygen or loses hydrogen.
Reduction: where the compound gains hydrogen or loses oxygen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying enzyme interactions and cellular pathways.
Medicine: as a potential therapeutic agent for treating diseases.
Industry: in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might:
Bind to active sites: of enzymes, inhibiting their activity.
Modulate signaling pathways: by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: such as 2,3-diphenylquinoxaline.
Morpholine derivatives: like 4-(2,6-dimethylmorpholin-4-yl)aniline.
Pyrazole derivatives: such as 3-methyl-1-phenyl-1H-pyrazole.
Uniqueness
3-(2,6-dimethylmorpholin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H26N6O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C24H26N6O/c1-16-13-22(30(28-16)19-9-5-4-6-10-19)27-23-24(29-14-17(2)31-18(3)15-29)26-21-12-8-7-11-20(21)25-23/h4-13,17-18H,14-15H2,1-3H3,(H,25,27) |
InChI Key |
WMEJPPWQZIUFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
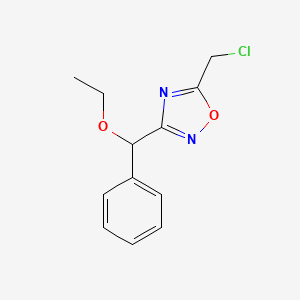
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
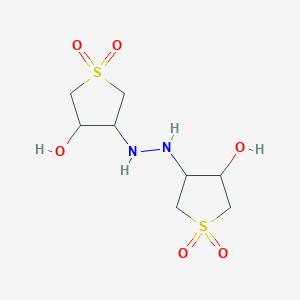
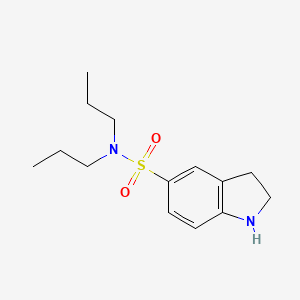
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
amine](/img/structure/B15096653.png)

